Preussin

描述

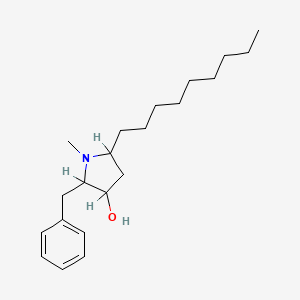

Preussin is a naturally occurring pyrrolidine alkaloid first isolated from the fungus Aspergillus ochraceus. It is known for its unique all-cis-trisubstituted pyrrolidine structure and significant biological activities, including antifungal, antibacterial, and cytotoxic properties .

准备方法

Synthetic Routes and Reaction Conditions: Preussin can be synthesized through various methods. One notable approach involves the use of alkoxyallenes and imines. The synthesis begins with the lithiation of a racemic 3-nonyl-substituted methoxyallene derivative, followed by its addition to phenylethanal. This reaction produces an allenyl alcohol, which is then converted into dihydrofuran derivatives through silver nitrate-catalyzed cyclization. Subsequent acid hydrolysis and stereoselective reduction yield this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratories provide a foundation for potential large-scale production. The use of readily available starting materials and efficient reaction conditions makes these methods promising for industrial applications .

化学反应分析

Types of Reactions: Preussin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Stereoselective reduction of this compound leads to the formation of specific diastereomers.

Substitution: this compound can participate in substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Stereoselective reductions often use L-selectride or similar reducing agents.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various diastereomers of this compound, ketones, aldehydes, and substituted pyrrolidine derivatives .

科学研究应用

Cytotoxic and Antiproliferative Effects

Preussin has been extensively studied for its ability to inhibit cell viability and proliferation in various cancer cell lines. Research indicates that this compound exhibits dose-dependent cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Comparative Studies

A comparative analysis between 2D and 3D cultures revealed that while this compound affected both models, the response was more pronounced in 2D cultures. In 3D cultures, cells exhibited a lower sensitivity to this compound, highlighting the importance of model selection in preclinical studies .

Breast Cancer Research

In a detailed study involving multiple breast cancer cell lines (MCF7, SKBR3, MDA-MB-231), this compound demonstrated significant antiproliferative effects across all tested models. The multi-endpoint approach utilized included assays such as MTT and BrdU to evaluate cytotoxicity and proliferation rates respectively .

| Cell Line | Concentration (µM) | Viability Reduction (%) | Assay Type |

|---|---|---|---|

| MDA-MB-231 | 50 | 63.6 | MTT |

| MCF7 | 25 | 72.9 | BrdU |

| SKBR3 | 35 | 54.5 | LDH |

Anti-Migratory Properties

This compound also exhibited anti-migratory effects in cancer cells, which is crucial for preventing metastasis. In studies, treatment with this compound at concentrations as low as 25 µM significantly inhibited the migration of MDA-MB-231 cells .

Summary of Findings

The research findings indicate that this compound holds promise as a potential anti-cancer agent due to its ability to induce apoptosis, inhibit proliferation, and reduce migration in various cancer cell lines. Further studies are warranted to explore its mechanisms in vivo and assess its efficacy as a therapeutic agent.

作用机制

Preussin exerts its effects through multiple mechanisms:

Cell Viability and Proliferation: this compound decreases cell viability and proliferation in a dose-dependent manner.

Cell Death Induction: It induces cell death and cell cycle arrest, particularly in cancer cells.

Molecular Targets: this compound targets cyclin-dependent kinases and other regulatory proteins involved in cell cycle progression.

相似化合物的比较

Anisomycin: Another pyrrolidine alkaloid with antifungal and cytotoxic properties.

Codonopsinine: A related alkaloid with similar biological activities.

Hyacinthacine B4: A pyrrolidine alkaloid with notable biological activities.

Uniqueness of Preussin: this compound’s unique all-cis-trisubstituted pyrrolidine structure sets it apart from other similar compounds. Its potent biological activities, particularly its cytotoxicity against cancer cells, make it a valuable compound for further research and development .

生物活性

Preussin, a pyrrolidinol alkaloid originally identified as an antifungal agent, has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent studies.

This compound exhibits several mechanisms through which it affects cellular processes:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound is a potent inhibitor of cyclin E kinase (CDK2-cyclin E), with a 50% inhibitory concentration (IC50) of approximately 500 nM. This inhibition leads to the prevention of cell cycle progression into the S phase, effectively halting cell division in cancer cells .

- Induction of Apoptosis : The compound induces programmed cell death (apoptosis) in various cancer cell lines. This process involves the activation of caspases and the release of cytochrome c from mitochondria, which is crucial for apoptosis signaling pathways .

- Cell Cycle Arrest : this compound promotes cell cycle arrest in both cancerous and normal cell lines, indicating its potential as a therapeutic agent against malignancies .

Cytotoxic and Antiproliferative Effects

Recent studies have demonstrated that this compound possesses significant cytotoxic and antiproliferative properties:

- Dose-Dependent Cell Viability Reduction : In 2D and 3D cell cultures, this compound decreased cell viability in a dose-dependent manner. For example, at concentrations of 25 µM and 35 µM, it reduced cell proliferation to approximately 27.1% and 7.6%, respectively, compared to controls .

- Impact on Breast Cancer Cell Lines : In various breast cancer cell lines, including MDA-MB-231, SKBR3, and MCF12A, this compound induced substantial increases in lactate dehydrogenase (LDH) release—a marker of cell membrane integrity loss—indicating cytotoxicity . The effects were more pronounced in 3D cultures compared to traditional 2D cultures.

Research Findings Summary

Case Studies

One notable case study highlighted the effects of this compound on human cancer cells, particularly focusing on its ability to induce apoptosis despite high levels of Bcl-2, which typically confers resistance to many chemotherapeutic agents. This suggests that this compound may offer a novel approach to treating cancers that are otherwise difficult to manage with existing therapies .

属性

IUPAC Name |

2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXKHLKJHRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922975 | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119463-16-0 | |

| Record name | Preussin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。